
2-(Trifluoromethoxy)naphthalene-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethoxy)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-4-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. This can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the volatile and reactive trifluoromethylation reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(Trifluoromethoxy)naphthalene-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(Trifluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethoxy)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-(Trifluoromethoxy)naphthalene-4-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethoxy)benzyl alcohol
- 2-(Trifluoromethoxy)phenol
- 2-(Trifluoromethoxy)aniline
Uniqueness
2-(Trifluoromethoxy)naphthalene-4-methanol is unique due to the combination of the trifluoromethoxy group and the naphthalene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C12H9F3O2 |
|---|---|
分子量 |
242.19 g/mol |
IUPAC名 |
[3-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2 |
InChIキー |
MAYUCVKZQCUASU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



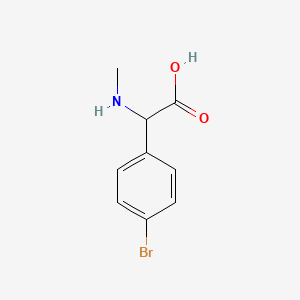


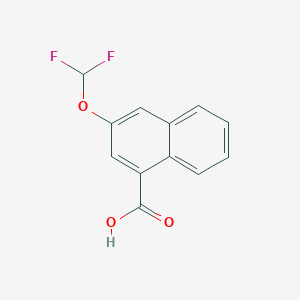
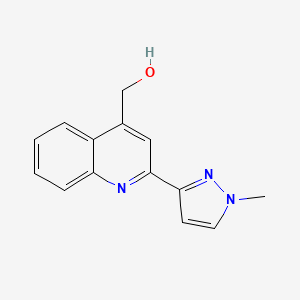

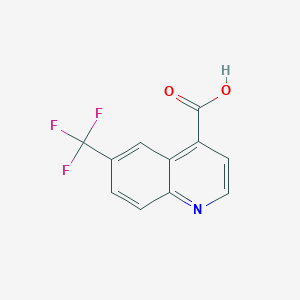
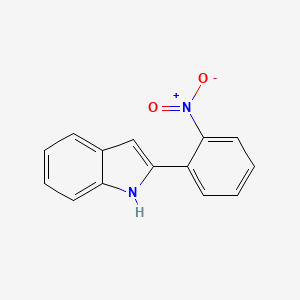
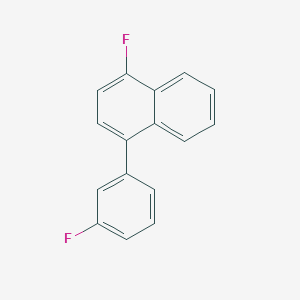
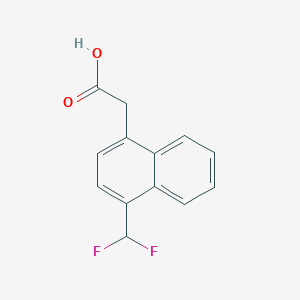

![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)

